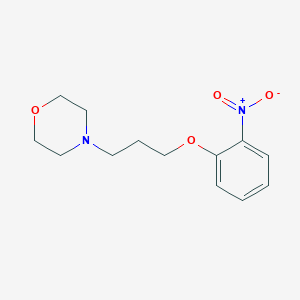

4-(3-(2-Nitrophenoxy)propyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(2-nitrophenoxy)propyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-15(17)12-4-1-2-5-13(12)19-9-3-6-14-7-10-18-11-8-14/h1-2,4-5H,3,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZSRUVSNOEJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 3 2 Nitrophenoxy Propyl Morpholine

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine. This conversion is a critical step in the synthesis of many biologically active compounds.

Reduction Reactions to Amine Functionalities

The reduction of the aromatic nitro group in 4-(3-(2-nitrophenoxy)propyl)morpholine to the corresponding amine, 4-(3-(2-aminophenoxy)propyl)morpholine, is a synthetically valuable transformation. This can be achieved through several established methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. numberanalytics.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when other functional groups sensitive to hydrogenation are present. A variety of reducing agents can be employed for this purpose. For instance, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are effective for the reduction of aromatic nitro compounds. Another common method involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2) or palladium chloride (PdCl2). libretexts.org Tin(II) chloride (SnCl2) in concentrated hydrochloric acid is also a classic reagent for this conversion.

The choice of reduction method can be critical to achieving high yields and avoiding unwanted side reactions. The following table summarizes common conditions for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| H₂, Pd/C | Ethanol, Methanol | 25-80 | 1-5 | >90 |

| H₂, PtO₂ (Adam's catalyst) | Ethanol, Acetic Acid | 25-50 | 1-3 | >95 |

| H₂, Raney Ni | Ethanol | 25-100 | 10-50 | 85-95 |

| Fe, HCl | Water, Ethanol | 80-100 | Atmospheric | 80-90 |

| SnCl₂·2H₂O, HCl | Ethanol | 50-78 | Atmospheric | 70-90 |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0-25 | Atmospheric | 85-95 |

Influence of Nitro Group Position on Reactivity

The position of the nitro group on the phenoxy ring significantly influences its reactivity. In the case of this compound, the nitro group is in the ortho position relative to the ether linkage. This proximity can lead to steric hindrance, potentially affecting the rate of reduction compared to its meta or para isomers. Bulky substituents ortho to a nitro group can hinder the approach of the reducing agent or the catalyst surface, which may necessitate more forcing reaction conditions. numberanalytics.comresearchgate.net

Conversely, the ortho positioning of the ether oxygen may also lead to electronic effects that influence the reactivity of the nitro group. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, and this effect is most pronounced at the ortho and para positions. libretexts.org While this is more relevant to reactions on the aromatic ring itself, it highlights the electronic interplay between the substituents. In the context of nitro group reduction, the electronic environment created by the adjacent ether linkage could subtly modulate the electron density on the nitro group, thereby influencing its reduction potential.

Modifications of the Morpholine (B109124) Ring System

The morpholine ring is a key structural feature that imparts desirable physicochemical properties to many drug molecules. Its chemical modification can be used to fine-tune these properties.

Derivatization at the Nitrogen Atom of the Morpholine Ring

The tertiary amine of the morpholine ring is a site for further derivatization, most commonly through quaternization. Reaction of this compound with an alkyl halide, such as methyl iodide or ethyl bromide, would lead to the formation of a quaternary ammonium (B1175870) salt, a morpholinium salt. researchgate.netresearchgate.net

This reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the solubility and biological activity of the molecule. The reactivity in quaternization reactions is dependent on the nature of the alkylating agent and the steric accessibility of the nitrogen lone pair.

| Alkylating Agent | Solvent | Temperature (°C) | Product |

| Methyl Iodide (CH₃I) | Acetonitrile (B52724), Acetone | 25-50 | N-methyl-N-(3-(2-nitrophenoxy)propyl)morpholinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Ethanol | 50-78 | N-ethyl-N-(3-(2-nitrophenoxy)propyl)morpholinium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | Toluene | 80-110 | N-benzyl-N-(3-(2-nitrophenoxy)propyl)morpholinium chloride |

Derivatization of the Propyl Linker and Phenoxy Moiety

The propyl linker and the phenoxy moiety provide additional opportunities for chemical modification, although they are generally less reactive than the nitro group or the morpholine nitrogen.

The three-carbon propyl linker is relatively inert to most chemical transformations. However, under certain conditions, functionalization could be envisioned, for example, through radical halogenation, although this would likely be unselective. A more plausible transformation involving the propyl linker is through neighboring group participation of the morpholine nitrogen. researchgate.netwikipedia.orglibretexts.orgdalalinstitute.com If a leaving group were present on the propyl chain, the morpholine nitrogen could act as an internal nucleophile, leading to the formation of a cyclic aziridinium (B1262131) or azetidinium ion intermediate, which could then be opened by an external nucleophile.

The phenoxy moiety is generally stable, but the ether linkage can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgstackexchange.commasterorganicchemistry.comlibretexts.orgtransformationtutoring.com This reaction would lead to the formation of 2-nitrophenol (B165410) and 3-(morpholino)propan-1-ol. Given the presence of other acid-sensitive groups, this reaction would likely require careful optimization to be selective.

Furthermore, the aromatic ring of the phenoxy moiety is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group, particularly at the positions ortho and para to the nitro group. numberanalytics.com However, in this case, the positions are already substituted. The ring is deactivated towards electrophilic aromatic substitution. libretexts.org

Functional Group Interconversions on the Propyl Chain

The propyl chain in this compound is a saturated aliphatic linker, which generally exhibits low reactivity. Direct functional group interconversions on this chain are challenging without the presence of activating groups. Most transformations would likely involve reactions at the adjacent morpholine nitrogen or cleavage of the ether bond under harsh conditions.

One potential, albeit aggressive, modification involves the cleavage of the ether linkage. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ether bonds. In this case, the reaction would sever the propyl chain from the phenoxy ring, resulting in a 3-halopropylmorpholine and 2-nitrophenol. This transformation fundamentally alters the core structure but represents a method for functionalizing the terminus of the propyl chain.

Chemical Modifications on the Phenoxy Ring

The 2-nitrophenoxy ring is the most reactive and versatile part of the molecule for chemical modification, primarily due to the electronic influence of the nitro group.

Reduction of the Nitro Group The most significant and widely utilized transformation for this moiety is the reduction of the nitro group to a primary amine. This conversion yields 4-(3-(2-aminophenoxy)propyl)morpholine, a valuable intermediate for further synthesis, for instance, in the preparation of pharmaceuticals and other fine chemicals. sioc-journal.cn This reduction can be accomplished through several reliable methods, including catalytic hydrogenation or using metals in acidic media. sioc-journal.cnorgoreview.com

Catalytic Hydrogenation: This is an efficient, clean, and common method for reducing nitroarenes. sioc-journal.cn The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel (Ni). masterorganicchemistry.com The process is generally high-yielding and avoids the use of harsh acidic conditions. masterorganicchemistry.comgoogle.com

Metal-Acid Reduction: Classic methods, such as the Béchamp reduction, use easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, commonly hydrochloric acid (HCl). orgoreview.commasterorganicchemistry.com These reactions are robust and effective for a wide range of nitro compounds. youtube.com

Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule, such as ammonium formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C). mdpi.com It offers a practical alternative to using high-pressure hydrogen gas. researchgate.net

| Method | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni), Ethanol or Ethyl Acetate, RT, 1-5 atm | 4-(3-(2-Aminophenoxy)propyl)morpholine | Clean, high yield, mild conditions. sioc-journal.cnmasterorganicchemistry.com |

| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl, Heat | 4-(3-(2-Aminophenoxy)propyl)morpholine | Robust, widely applicable, requires aqueous workup. orgoreview.commasterorganicchemistry.com |

| Transfer Hydrogenation | HCOONH₄, Pd/C, Methanol, Reflux | 4-(3-(2-Aminophenoxy)propyl)morpholine | Avoids use of H₂ gas, good for lab scale. mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) The nitro group is a strong activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In the parent molecule, the ether oxygen is not a good leaving group. However, if other substituents like halides were present on the ring, they could be readily displaced by nucleophiles. The ortho-nitro group plays a crucial role by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orgresearchgate.netnumberanalytics.com In some high-temperature reactions or with specific nucleophiles, the nitro group itself can act as a leaving group. researchgate.net

Electrophilic Aromatic Substitution (EAS) Electrophilic attack on the phenoxy ring is influenced by two competing factors: the activating, ortho-, para-directing ether group and the deactivating, meta-directing nitro group. byjus.comstackexchange.com The powerful activating nature of the alkoxy group generally dominates, making the ring more susceptible to substitution than nitrobenzene (B124822) itself, though less reactive than phenol (B47542). byjus.comncert.nic.in Substitution is expected to occur at the positions most activated by the ether and least deactivated by the nitro group. The primary sites for electrophilic attack would be the C4 (para to the ether) and C6 (ortho to the ether) positions.

Mechanistic Investigations of Synthetic Transformations and Reactions

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.

Elucidation of Reaction Pathways Involving Morpholine Derivatives

The synthesis and reactions of this compound and related compounds follow well-established organic chemistry pathways.

Synthesis Pathway: The formation of the title compound typically involves a nucleophilic substitution (SN2) reaction where morpholine, acting as a nucleophile, displaces a leaving group (e.g., a halide) from a 1-substituted-3-(2-nitrophenoxy)propane. The nitrogen atom of the morpholine ring attacks the electrophilic carbon of the propyl chain.

Nitro Group Reduction Pathway: The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds stepwise. nih.gov The reaction pathway involves the formation of a nitrosoarene (Ar-N=O) intermediate, which is rapidly reduced to a hydroxylamine (B1172632) (Ar-NHOH). rsc.org The hydroxylamine is then further reduced to the final amine product (Ar-NH₂). nih.govrsc.org Under most conditions, the nitroso and hydroxylamine intermediates are short-lived and not isolated. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathway: This reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

Role of Intermediates and Transition States in Key Synthetic Steps

The stability and structure of intermediates and transition states are critical in determining the course and rate of chemical reactions.

Role of Nitro Reduction Intermediates: In the reduction of the nitrophenoxy group, the nitroso and N-hydroxylamino species are key intermediates. nih.gov The initial two-electron reduction converts the nitro group to a nitroso group. This is followed by another two-electron reduction to the hydroxylamine. The final step is the reduction of the hydroxylamine to the amine. nih.govrsc.org The relative rates of these steps ensure that the hydroxylamine is typically the longest-lived intermediate, although it is still highly reactive under the reduction conditions.

Role of the Sigma Complex in EAS: In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation called an arenium ion or sigma complex. masterorganicchemistry.com An electrophile attacks the π-system of the aromatic ring, forming a C-E bond and a delocalized positive charge. The stability of this intermediate determines the reaction rate and regioselectivity. For the 2-nitrophenoxy ring, the ether group helps stabilize the positive charge via resonance when the attack is at the ortho or para positions, while the nitro group destabilizes it. The interplay of these effects dictates the most favorable reaction pathway.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 2 Nitrophenoxy Propyl Morpholine

Development of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 4-(3-(2-nitrophenoxy)propyl)morpholine. Each technique offers unique information, and when used in concert, they provide a complete picture of the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, the connectivity of all atoms in this compound can be established. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the 2-nitrophenoxy group, the aliphatic protons of the propyl chain, and the protons of the morpholine (B109124) ring. The aromatic region would typically display complex multiplets due to spin-spin coupling between adjacent protons. The propyl chain protons would appear as triplets and a multiplet, while the morpholine ring protons would show characteristic signals corresponding to the axial and equatorial positions in its preferred chair conformation. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the three carbons of the propyl chain, and the two unique carbons of the morpholine ring (C-N and C-O). researchgate.netmdpi.com

Conformational analysis, particularly of the morpholine ring, can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can confirm the chair conformation of the morpholine ring, which is the most stable arrangement for such six-membered heterocycles. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (Nitrophenoxy) | 7.0 - 8.0 | 115 - 155 |

| OCH₂ (Propyl) | ~4.1 | ~67 |

| CH₂ (Central Propyl) | ~2.0 | ~26 |

| NCH₂ (Propyl) | ~2.5 | ~57 |

| CH₂-N (Morpholine) | ~2.4 | ~54 |

| CH₂-O (Morpholine) | ~3.7 | ~67 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. The most prominent would be the strong, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant peaks include C-H stretching vibrations for both aromatic (~3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) protons, C-O-C stretching from the ether linkage and the morpholine ring (around 1250-1050 cm⁻¹), and C-N stretching of the tertiary amine in the morpholine ring. nist.govlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and symmetric stretches, such as the symmetric NO₂ stretch, often produce strong Raman signals. This technique can be particularly useful for analyzing the solid-state form of the compound. nih.gov

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretching | ~1250 |

| Ether (C-O-C) | Stretching | ~1120 |

| Tertiary Amine (C-N) | Stretching | ~1100 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₃H₁₈N₂O₄), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight (282.1267 g/mol ), confirming the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion [M+H]⁺ at m/z 283.1345. nih.govchemicalbook.com

The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the morpholine nitrogen, leading to the formation of a stable morpholinomethyl cation or related fragments. researchgate.netlibretexts.org

Cleavage of the propyl chain at various points.

Cleavage of the ether bond (C-O).

Loss of the nitro group (NO₂) or nitric oxide (NO). chemguide.co.ukthieme-connect.de

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 283.1345 | [M+H]⁺ (Protonated Molecular Ion) |

| 282.1267 | [M]⁺ (Molecular Ion) |

| 100.0762 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |

| 122.0371 | [C₆H₄NO₂]⁺ (Nitrophenoxy fragment) |

| 86.0969 | [C₅H₁₂N]⁺ (Propyl-morpholine fragment after rearrangement) |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. nih.gov If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Based on studies of analogous compounds like 4-(4-nitrophenyl)morpholine, it is expected that the morpholine ring would adopt a chair conformation. researchgate.netmdpi.com The analysis would also reveal the spatial orientation of the 2-nitrophenoxypropyl substituent relative to the morpholine ring. Furthermore, X-ray crystallography elucidates the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the crystal lattice. researchgate.netmdpi.com

Table 4: Representative Crystallographic Parameters (Hypothetical) These are typical parameters and would need to be determined experimentally.

| Parameter | Description | Expected Observation |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic or Orthorhombic |

| Space Group | Symmetry elements within the cell | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) | Experimentally determined |

| Morpholine Ring Conformation | 3D shape of the ring | Chair conformation |

| Intermolecular Interactions | Forces holding molecules together | Potential C-H···O hydrogen bonds, π–π stacking |

Chromatographic and Separation Methodologies for Compound Purity and Isolation

Chromatographic techniques are essential for both the purification of this compound after synthesis and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and other organic materials. walshmedicalmedia.commdpi.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. mdpi.comnih.gov The components of the sample separate based on their differential partitioning between the stationary and mobile phases.

The purity of this compound is determined by monitoring the column effluent with a UV detector, set to a wavelength where the nitrophenyl chromophore exhibits strong absorbance (typically around 254 nm or a specific λₘₐₓ). A pure sample should ideally yield a single, sharp peak at a characteristic retention time. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. nih.govptfarm.pl

Table 5: Typical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and reliable analytical technique for the qualitative and quantitative analysis of morpholine and its derivatives. eschemy.com This method is particularly effective for identifying various bioactive molecules. scispace.com For the analysis of morpholine compounds, a derivatization step is often necessary to create a stable and volatile product suitable for GC-MS analysis. nih.govresearchgate.net A common approach involves the reaction of the morpholine derivative with sodium nitrite (B80452) under acidic conditions to form a stable N-nitrosomorpholine derivative. nih.govresearchgate.net

The GC-MS system, typically equipped with a capillary column such as a DB-1701, separates the components of the sample mixture. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. scispace.comrestek.com Quantification is often achieved using the selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions characteristic of the target analyte. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Morpholine Derivatives

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | DB-1701, 30 m x 0.25 mm i.d., 0.25 µm film thickness nih.gov |

| Injection Volume | 1 µL nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Split Ratio | 1:7 nih.gov |

| Oven Temperature Program | Initial 100°C for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min, hold for 5 min nih.gov |

| Carrier Gas | Helium at a constant flow rate of 2.0 mL/min nih.gov |

| Mass Spectrometer | Agilent 5975C MSD or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Temperatures | Transfer line: 280°C, Ion source: 230°C, Quadrupole: 150°C nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) nih.gov |

| Quantifier Ion (for N-nitroso-morpholine) | m/z 116 nih.gov |

| Qualifier Ion (for N-nitroso-morpholine) | m/z 86 nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. youtube.comthieme.deresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC can be used to track the conversion of the initial reactants. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically silica (B1680970) gel, alongside spots of the starting materials for reference. rochester.eduresearchgate.net The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactants and the product. rsc.org The separated spots are visualized, often under UV light, and their relative positions (Rf values) are compared. rochester.edu As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com

Table 2: Illustrative TLC Parameters for Monitoring a Synthesis Reaction

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated alumina (B75360) plates nih.gov |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane-Ethyl Acetate in a 3:1 volume ratio, is a common starting point. rsc.org The exact ratio is optimized to achieve an Rf value of 0.3-0.4 for the starting material. rochester.edu |

| Sample Application | Capillary tubes are used to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate. rochester.edu |

| Development | The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level. The solvent moves up the plate by capillary action. rochester.edu |

| Visualization | The plate is dried and observed under a UV lamp to visualize UV-active compounds. Staining with an appropriate agent (e.g., potassium permanganate) can be used for compounds that are not UV-active. rochester.edu |

| Interpretation | The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. youtube.com |

Quantitative Analytical Method Development

Developing a robust quantitative analytical method is essential for accurately determining the concentration of this compound in various samples. This involves optimizing the analytical procedure to ensure reliability and accuracy.

The optimization of a quantitative method, such as GC-MS or HPLC, for morpholine derivatives involves a systematic evaluation of various parameters to achieve the best possible performance. cu.edu.eg For GC-MS, this includes optimizing derivatization conditions (e.g., reagent concentration, reaction time, and temperature), extraction procedures, and the instrumental parameters listed in Table 1. nih.govresearchgate.net The goal is to maximize the recovery of the analyte and the sensitivity of the detection. researchgate.net

For HPLC methods, optimization would focus on the selection of the appropriate column, mobile phase composition (including pH and organic modifiers), flow rate, and detector settings to ensure efficient separation and sensitive detection of the target compound. cu.edu.eg

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. omicsonline.orgresearchgate.net According to the International Conference on Harmonisation (ICH) guidelines, a comprehensive validation process for a quantitative method in a research context should assess several key performance characteristics to ensure the reliability and consistency of the analytical data. omicsonline.orgpharmaguideline.comgavinpublishers.com

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria for Research Applications |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments. gavinpublishers.com | Recovery of 80-120% is generally acceptable. nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pharmaguideline.com | RSD ≤ 15% |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com | The method should be able to distinguish the analyte from potential interferences. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. nih.gov |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (R²) of ≥ 0.99 is desirable. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com | The range should encompass the expected concentrations of the analyte in the samples. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gavinpublishers.com | The results should not be significantly affected by minor changes in experimental conditions. |

Successful validation ensures that the analytical method for this compound is reliable, reproducible, and fit for its intended research applications. treefruitresearch.org

Theoretical and Computational Chemistry Investigations of 4 3 2 Nitrophenoxy Propyl Morpholine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in elucidating the electronic properties and reactivity of 4-(3-(2-nitrophenoxy)propyl)morpholine. These computational techniques allow for a detailed analysis of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a range of molecular properties. These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. For instance, the bond lengths and angles within the nitrophenoxy and morpholine (B109124) moieties are influenced by electronic effects such as resonance and induction from the nitro group and the ether and amine functionalities. The propyl linker introduces flexibility, and its preferred conformation is also determined through these calculations.

Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density across the molecule. In this compound, the oxygen atoms of the nitro group and the morpholine ring, along with the nitrogen atom of the morpholine, are expected to carry significant negative charges, highlighting them as potential sites for electrophilic attack. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms are likely to be electron-deficient.

Table 1: Calculated Molecular Properties of a Representative Analogous Nitroaromatic Ether using DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -725.123 |

| Dipole Moment (Debye) | 4.85 |

| C-NO2 Bond Length (Å) | 1.48 |

| O-N-O Bond Angle (°) | 124.5 |

Note: The data in this table is illustrative and based on calculations for a structurally similar nitroaromatic ether due to the absence of specific published data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and phenoxy moieties, which have lone pairs of electrons on the nitrogen and oxygen atoms. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing 2-nitrophenyl group. This distribution indicates that the molecule can act as an electron donor from the morpholine/phenoxy side and as an electron acceptor at the nitroaromatic ring. The HOMO-LUMO gap for similar nitroaromatic compounds is typically in the range of 3-5 eV, suggesting a moderate level of reactivity.

Table 2: Frontier Molecular Orbital Energies for a Representative Analogous Nitroaromatic Ether

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Note: The data in this table is illustrative and based on calculations for a structurally similar nitroaromatic ether due to the absence of specific published data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-deficient areas), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the nitro group and the oxygen atom of the morpholine ring. These regions are the most likely sites for interactions with electrophiles. The area around the hydrogen atoms of the aromatic ring and the propyl chain, as well as the region near the nitrogen atom of the nitro group, would likely show a positive potential (blue), indicating these as sites for nucleophilic interaction. The MEP analysis thus provides a clear visual representation of the molecule's reactivity patterns.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain and the non-planar nature of the morpholine ring in this compound give rise to multiple possible conformations. Understanding these conformations and their relative energies is essential for a complete picture of the molecule's behavior.

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. In substituted morpholines, the substituent on the nitrogen atom can be in either an axial or an equatorial position. Experimental and theoretical studies on similar N-substituted morpholines have shown that the equatorial conformation is generally more stable in the gas phase and in non-polar solvents. researchgate.net This preference is due to the minimization of steric hindrance.

However, in aqueous or other polar solutions, the preference can shift. The presence of solvent molecules can stabilize the axial conformer through specific interactions like hydrogen bonding. researchgate.net For this compound, it is expected that in the solid state and in non-polar solvents, the propyl side chain will predominantly occupy the equatorial position on the morpholine ring. In polar solvents, an equilibrium between the equatorial and axial conformers is likely, with the exact ratio depending on the solvent's properties.

Table 3: Relative Energies of Morpholine Ring Conformations in a Representative N-Substituted Morpholine

| Conformation | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |

| Equatorial-Chair | 0.00 | 0.00 |

| Axial-Chair | 0.5 - 1.5 | -0.2 - 0.5 |

| Boat | > 5.0 | > 5.0 |

Note: The data in this table is illustrative and based on calculations for a generic N-substituted morpholine due to the absence of specific published data for this compound.

The propyl chain connecting the nitrophenoxy and morpholine moieties has several rotatable single bonds (C-C and C-O), leading to the possibility of multiple rotational isomers (rotamers). The relative energies of these rotamers depend on the dihedral angles around these bonds. Computational methods, such as performing a relaxed potential energy surface (PES) scan, can be used to identify the low-energy conformers and the transition states that separate them.

For the C-O-C-C and C-C-C-N dihedral angles in the propyl linker, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. The presence of the bulky nitrophenoxy and morpholine groups at either end of the chain will also introduce steric interactions that influence the preferred rotational isomers. The global energy minimum for the molecule will correspond to a conformation where the morpholine ring is in its most stable chair form and the propyl chain adopts a staggered arrangement that minimizes steric clashes between the terminal groups. Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's movement over time at a given temperature, providing insights into the flexibility of the molecule and the accessibility of different conformational states.

Dynamics of the Propyl Linker and Phenoxy Group

The conformational flexibility of this compound is largely dictated by the dynamics of its propyl linker and the rotational freedom of the 2-nitrophenoxy group. Computational chemistry provides powerful tools to explore these dynamics, offering insights into the molecule's preferred shapes and the energy barriers between different conformations.

The three-carbon propyl linker introduces significant flexibility. Rotation around the C-C single bonds of this linker allows the morpholine and nitrophenoxy moieties to adopt a wide range of spatial orientations relative to each other. Molecular mechanics and molecular dynamics simulations can be employed to map the potential energy surface associated with these rotations. Such studies typically reveal several low-energy conformations.

| Torsional Angle | Description | Predicted Low-Energy Ranges (degrees) |

| O-C1-C2-C3 | Rotation around the first C-C bond of the propyl linker | -60 to -90, 60 to 90, 180 |

| C1-C2-C3-N | Rotation around the second C-C bond of the propyl linker | -60 to -90, 60 to 90, 180 |

| C-O-C-C (aromatic) | Rotation of the phenoxy group relative to the linker | -30 to 30, 150 to 210 |

Interactive Data Table: Predicted Torsional Angle Ranges for Low-Energy Conformers

Computational Modeling of Reaction Mechanisms

In Silico Prediction of Reaction Pathways and Transition States

Computational modeling is instrumental in predicting the plausible reaction pathways and identifying the high-energy transition states for molecules like this compound. Density functional theory (DFT) is a common method for such investigations, providing a good balance between accuracy and computational cost.

One probable reaction is the acid-catalyzed cleavage of the ether bond . libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.com The reaction would likely initiate with the protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., a halide ion) at one of the adjacent carbon atoms. The regioselectivity of this attack (at the propyl or phenyl carbon) can be predicted by calculating the activation energies for the two possible pathways. Attack at the sp3-hybridized carbon of the propyl group is generally favored over attack at the sp2-hybridized carbon of the aromatic ring. masterorganicchemistry.com

Another potential reaction is the reduction of the nitro group . This is a common transformation for nitroaromatic compounds and can proceed through various mechanisms depending on the reducing agent and reaction conditions. Computational studies can model the stepwise reduction, identifying intermediates such as nitroso and hydroxylamine (B1172632) species, and calculating the thermodynamics and kinetics of each step.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly molecular dynamics (MD), can provide deeper mechanistic insights by modeling the reaction in a simulated solvent environment. This allows for the explicit consideration of solvent effects on the stability of reactants, intermediates, transition states, and products.

For the ether cleavage reaction, MD simulations can reveal the role of solvent molecules in stabilizing the protonated ether and the departing alcohol group. For the nitro group reduction, simulations can help to understand the approach of the reducing agent and the transfer of electrons and protons.

By analyzing the trajectories from these simulations, it is possible to visualize the reaction pathway and understand the dynamic interactions that govern the reaction mechanism. These insights are valuable for optimizing reaction conditions and for predicting the reactivity of related compounds.

| Reaction Pathway | Predicted Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| Acidic Ether Cleavage (SN2) | Nucleophilic attack on the α-propyl carbon | 20-30 |

| Nitro Group Reduction (Step 1) | Initial electron transfer to the nitro group | 10-20 |

Interactive Data Table: Predicted Energetics of Plausible Reaction Pathways

In Silico Design Principles and Ligand-Based Approaches for Analog Development

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a powerful ligand-based approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov For this compound, a pharmacophore model can be generated based on its structure and the presumed interactions with a biological target.

The key pharmacophoric features of this molecule would likely include:

A hydrogen bond acceptor (the oxygen atom of the morpholine ring and the oxygen atoms of the nitro group).

A hydrophobic region (the phenyl ring).

A positive ionizable feature (the nitrogen atom of the morpholine ring, which can be protonated at physiological pH).

By generating a 3D arrangement of these features, a pharmacophore hypothesis can be created. This model can then be used to virtually screen large chemical databases to identify other molecules that fit the hypothesis and are therefore likely to have similar biological activity. This approach is particularly useful when the structure of the biological target is unknown. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For analogs of this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. frontiersin.orgnih.govnih.gov

In a hypothetical QSAR study, a series of analogs would be synthesized with variations at different positions, for example, substituents on the phenyl ring or modifications to the morpholine ring. The biological activity of these compounds would be experimentally determined.

Then, for each molecule, a set of molecular descriptors would be calculated. These can include steric, electrostatic, hydrophobic, and hydrogen bonding fields in 3D-QSAR. A statistical method, such as partial least squares (PLS) regression, is then used to build a model that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

| Descriptor Type | Potential Influence on Activity |

| Steric Fields | Bulkier substituents on the phenyl ring may enhance or decrease activity depending on the target's binding pocket size. |

| Electrostatic Fields | Electron-withdrawing or -donating groups on the phenyl ring will alter the charge distribution and could affect binding affinity. |

| Hydrophobic Fields | Increasing the hydrophobicity of the molecule may improve membrane permeability but could also lead to non-specific binding. |

| Hydrogen Bond Donor/Acceptor Fields | Modifications to the morpholine or nitro group could alter hydrogen bonding potential with the target. |

Interactive Data Table: Hypothetical QSAR Descriptor Analysis

Chemical Similarity Searching for Scaffold Exploration

Chemical similarity searching is a foundational technique in computational drug discovery used to identify novel compounds with potential biological activity based on their structural resemblance to a known active molecule. The underlying principle is that structurally similar molecules are likely to exhibit similar physicochemical and biological properties. In the context of this compound, this compound can serve as a query molecule to search vast chemical databases for analogs that might share its bioactivity profile.

The process typically involves generating a digital representation of the molecule, known as a molecular fingerprint. These fingerprints encode various structural features, such as the presence of specific functional groups, ring systems, and atom pairs. rcsb.org The fingerprint of the query molecule is then compared against the fingerprints of all compounds in a database using a similarity metric, most commonly the Tanimoto coefficient. The resulting similarity score, ranging from 0 (completely dissimilar) to 1 (identical), allows for the ranking of database compounds based on their structural likeness to the query.

A key application of this method is "scaffold hopping," which aims to identify compounds that have a different core structure (scaffold) but present a similar arrangement of functional groups in three-dimensional space, thus potentially eliciting a similar biological response. nih.gov By using this compound as a starting point, researchers can explore diverse chemical spaces to find novel scaffolds that retain the essential pharmacophoric features of the morpholine and nitrophenoxy moieties. sci-hub.see3s-conferences.org This exploration is crucial for discovering compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property positions.

Table 1: Hypothetical Results of a Chemical Similarity Search using this compound as a Query

| Compound ID | Structure | Scaffold | Tanimoto Coefficient | Note |

|---|---|---|---|---|

| Query | This compound | Nitrophenoxypropyl-morpholine | 1.00 | Starting point for the search. |

| Hit 1 | 4-(3-(2-Nitrophenoxy)propyl)piperidine | Nitrophenoxypropyl-piperidine | 0.85 | High similarity; morpholine oxygen replaced by a methylene (B1212753) group. |

| Hit 2 | 1-(3-(2-Nitrophenoxy)propyl)pyrrolidin-3-ol | Nitrophenoxypropyl-pyrrolidinol | 0.78 | Scaffold hop; different ring system with similar functional group placement. |

| Hit 3 | 2-(3-(2-Nitrophenoxy)propyl)-1,2-oxazinane | Nitrophenoxypropyl-oxazinane | 0.75 | Isomeric scaffold with altered heteroatom positions. |

Structure-Based Design Principles for Analog Generation

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of novel, more potent, and selective ligands. By understanding the molecular interactions between a ligand like this compound and its target's binding site, computational methods can be employed to generate analogs with improved binding characteristics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). als-journal.comnih.gov For this compound, docking simulations would be used to elucidate its binding mode within the active site of a specific protein target. The morpholine ring, a "privileged" scaffold in medicinal chemistry, is known to participate in key interactions with numerous targets, including kinases. sci-hub.senih.gov

The process begins with the preparation of the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand's conformation is optimized, and the protein's binding pocket is defined. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose based on a scoring function that estimates the binding free energy. d-nb.infoderpharmachemica.com

The results provide insights into the ligand-target interactions at a molecular level, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For instance, the oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, while the nitrophenyl group might engage in pi-stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine in the active site. This detailed understanding is critical for rationally designing analogs with enhanced affinity and selectivity. nih.gov

Table 2: Theoretical Molecular Docking Results of this compound against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Kinase XYZ (Hypothetical) |

| PDB ID | XXXX |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Morpholine Oxygen with backbone NH of Valine 85; Nitro-group Oxygen with side chain of Lysine 33. |

| Key Hydrophobic Interactions | 2-Nitrophenyl ring with Phenylalanine 152; Propyl linker with Leucine 25 and Isoleucine 78. |

| Predicted Pose | The morpholine ring is positioned in the hinge-binding region, while the nitrophenyl group occupies a deeper hydrophobic pocket. |

Virtual Screening Strategies for Library Prioritization

Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org This method allows researchers to prioritize a smaller, more manageable set of compounds for experimental testing, thereby saving significant time and resources. Structure-based virtual screening uses molecular docking to evaluate all compounds in a virtual library against a target protein structure. als-journal.com

Starting with a pharmacophore model derived from the binding mode of this compound, or by using the compound itself as a reference, a large database (e.g., ZINC, Enamine REAL) can be screened. enamine.net Each compound in the library is docked into the target's active site, and its binding affinity is calculated by a scoring function. The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected as "hits" for further investigation. researchgate.net This approach is highly effective for enriching the hit rate in subsequent experimental assays and for identifying structurally diverse compounds that fit the binding pocket. nih.gov

Table 3: Example Output of a Virtual Screening Campaign for a Hypothetical Kinase Target

| Rank | Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| 1 | ZINC12345678 | -10.2 | H-bond with Valine 85; Pi-stacking with Phenylalanine 152. |

| 2 | ZINC98765432 | -9.8 | H-bond with Lysine 33; Hydrophobic contact with Leucine 25. |

| 3 | ZINC24681357 | -9.5 | Salt bridge with Aspartic Acid 165; H-bond with Valine 85. |

| ... | ... | ... | ... |

De Novo Design Methodologies for Novel Compound Generation

De novo design refers to computational methodologies that create novel molecular structures from scratch, building them atom-by-atom or fragment-by-fragment directly within the constraints of a target's binding site. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design aims to generate entirely new chemical entities that are perfectly tailored to the receptor's geometry and chemical environment.

There are two primary strategies in de novo design:

Fragment-linking: Small molecular fragments are individually placed in favorable positions within the binding site and then connected by linker fragments to form a complete molecule.

Growing: A "seed" fragment, which could be a core part of a known binder like the morpholine or nitrophenyl group from this compound, is placed in the active site. The molecule is then grown sequentially by adding new fragments or atoms that maximize favorable interactions with the protein. nih.gov

These methods employ sophisticated algorithms, sometimes incorporating artificial intelligence and machine learning, to explore the vast chemical space and construct molecules with desired properties, such as high binding affinity, synthetic accessibility, and drug-likeness. acs.org This approach holds the potential to generate highly innovative drug candidates that are not limited by the chemical diversity of existing libraries.

Table 4: Hypothetical Molecules Generated by a De Novo Design Algorithm Targeting a Kinase

| Molecule ID | Design Strategy | Core Scaffold | Predicted Affinity (kcal/mol) | Key Predicted Features |

|---|---|---|---|---|

| DND-001 | Fragment Growing | Morpholine-based | -11.5 | Retains key hinge-binding interaction of morpholine; adds a novel bicyclic group to access a new pocket. |

| DND-002 | Fragment Linking | Pyrimidine-based | -10.8 | Links two fragments identified in separate sub-pockets; replaces nitrophenyl group with a more soluble sulfone. |

Structure Activity Relationship Sar Studies from a Chemical Design Perspective for 4 3 2 Nitrophenoxy Propyl Morpholine Analogs

Modulation of the 2-Nitrophenoxy Moiety and its Impact on Intermolecular Interactions

The 2-nitrophenoxy group plays a critical role in the molecular recognition of 4-(3-(2-nitrophenoxy)propyl)morpholine analogs by their biological targets. Its electronic properties and potential for hydrogen bonding and aromatic interactions are key determinants of binding affinity and selectivity.

Substituent Effects on the Phenoxy Ring

The introduction of various substituents onto the phenoxy ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its intermolecular interactions. The nature and position of these substituents are critical in optimizing the compound's activity.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density of the aromatic ring, affecting its ability to participate in π-π stacking or cation-π interactions with protein residues. For instance, the presence of strong EWGs, such as halogens or trifluoromethyl groups, can enhance the acidity of the phenolic ether oxygen, potentially altering hydrogen bonding capabilities. Conversely, EDGs like methoxy (B1213986) or alkyl groups can increase the electron density, which may favor interactions with electron-deficient pockets in a receptor.

The steric bulk of the substituents also plays a crucial role. Large, bulky groups can create steric hindrance, preventing the molecule from adopting an optimal conformation for binding. Conversely, in some cases, a bulky substituent may be beneficial if it can occupy a specific hydrophobic pocket within the binding site, leading to enhanced affinity.

Table 1: Hypothetical Data on the Effect of Phenoxy Ring Substituents on Biological Activity

| Compound ID | Substituent (Position) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 1a | H | 150 |

| 1b | 4-Chloro | 75 |

| 1c | 4-Methoxy | 200 |

| 1d | 4-Trifluoromethyl | 50 |

| 1e | 3,4-Dichloro | 60 |

| 1f | 4-tert-Butyl | 350 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Positional Isomerism of the Nitro Group

In the parent compound, the nitro group is in the ortho position. This position can lead to intramolecular interactions that may constrain the conformation of the phenoxypropyl side chain, pre-organizing the molecule for binding. Moving the nitro group to the meta or para position would alter these intramolecular forces and change the molecule's three-dimensional shape.

Furthermore, the different positions of the nitro group would present the hydrogen bond accepting capabilities of its oxygen atoms to different regions of a binding pocket. The optimal position would depend on the specific topology and amino acid composition of the target protein.

Table 2: Hypothetical Data on the Effect of Nitro Group Position on Biological Activity

| Compound ID | Nitro Group Position | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 2a | 2-Nitro (ortho) | 150 |

| 2b | 3-Nitro (meta) | 300 |

| 2c | 4-Nitro (para) | 250 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Influence of the Propyl Linker Length and Flexibility on Molecular Interactions

The propyl linker connecting the phenoxy ring and the morpholine (B109124) heterocycle is not merely a spacer but an active contributor to the molecule's biological activity. Its length, flexibility, and conformational preferences determine the relative orientation of the two terminal moieties, which is critical for optimal binding.

Variation of Alkyl Chain Length in the Linker

Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) directly impacts the distance between the phenoxy and morpholine rings. For effective binding, this distance must be optimal to allow both ends of the molecule to interact simultaneously with their respective binding sites on the target protein.

A shorter linker (e.g., ethyl) might bring the two ends too close, creating steric clashes or preventing simultaneous engagement with the binding pockets. Conversely, a longer linker (e.g., butyl or pentyl) could introduce excessive flexibility, leading to an entropic penalty upon binding, or it might position the terminal groups in a suboptimal orientation.

Table 3: Hypothetical Data on the Effect of Alkyl Chain Linker Length on Biological Activity

| Compound ID | Linker | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 3a | Ethyl (-CH₂CH₂-) | 400 |

| 3b | Propyl (-CH₂CH₂CH₂-) | 150 |

| 3c | Butyl (-CH₂CH₂CH₂CH₂-) | 250 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Introduction of Rigidity or Flexibility into the Linker

The flexibility of the linker can be modulated by introducing elements of rigidity or additional flexibility. Incorporating a double bond (e.g., an allyl linker) or a cyclic moiety (e.g., a cyclopropyl (B3062369) group) can restrict the conformational freedom of the linker. This pre-organization can be advantageous if the rigid conformation aligns with the bioactive conformation, as it reduces the entropic cost of binding.

Conversely, introducing more flexible linkers, such as those containing an ether or an additional methylene (B1212753) group, can allow the molecule to adopt a wider range of conformations. This might be beneficial if the exact binding mode is unknown or if the binding pocket requires a more adaptable ligand. However, excessive flexibility can also be detrimental to activity.

Structural Variations within the Morpholine Heterocycle for SAR Exploration

The morpholine ring is a common motif in medicinal chemistry, often contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. As a tertiary amine, it is typically protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site.

Furthermore, the introduction of substituents on the morpholine ring itself can probe for additional binding interactions. For example, small alkyl groups on the carbon atoms of the morpholine ring could explore nearby hydrophobic pockets.

Table 4: Hypothetical Data on the Effect of Morpholine Ring Variations on Biological Activity

| Compound ID | Heterocycle | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 4a | Morpholine | 150 |

| 4b | Thiomorpholine (B91149) | 220 |

| 4c | Piperidine | 300 |

| 4d | N-Methylpiperazine | 180 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Substitutions on the Morpholine Ring

The morpholine ring is a common heterocyclic moiety in drug candidates that can influence properties like solubility, polarity, and metabolic stability. researchgate.net In a research context, substitutions on the morpholine ring of this compound would be a key area of investigation. Introducing substituents at the 2, 3, 5, or 6 positions could significantly alter the compound's pharmacological profile.

For instance, adding small alkyl groups (e.g., methyl) could impact the ring's conformation and its interaction with a biological target. The stereochemistry of these substituents would also be crucial, as different enantiomers or diastereomers often exhibit varied biological activities. The introduction of polar groups, such as hydroxyl or carboxyl, could enhance water solubility and potentially introduce new hydrogen bonding interactions with a target receptor.

Table 1: Hypothetical Substitutions on the Morpholine Ring and Their Potential Effects

| Substitution Position | Substituent Type | Potential Effect on Properties | Rationale |

|---|---|---|---|

| C-2 / C-6 | Small Alkyl (e.g., -CH₃) | Increased lipophilicity; potential for steric hindrance | Explores the space within the binding pocket adjacent to the morpholine ring. |

| C-2 / C-6 | Polar (e.g., -OH) | Increased hydrophilicity; new hydrogen bond donor | May improve solubility and introduce key interactions with the target. |

Bioisosteric Replacements of the Morpholine Ring

Bioisosterism involves replacing a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. This strategy is often used to improve a molecule's pharmacokinetic profile or to circumvent patent limitations. nih.gov The morpholine ring, while often beneficial, can be a site of metabolic degradation. enamine.net Therefore, replacing it with bioisosteres is a common strategy in drug design.

Potential bioisosteric replacements for the morpholine ring in this compound could include other saturated heterocycles. For example, thiomorpholine (replacing the oxygen with sulfur) would alter the ring's electronics, polarity, and hydrogen bonding capacity. Piperidine or piperazine (B1678402) rings are also common replacements, which would change the basicity and hydrogen bonding potential of the molecule. enamine.net Recent research has also explored less common bioisosteres like cyclopropyl pyran groups, which can mimic the conformation of N-aryl morpholines while removing the basic nitrogen atom. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Morpholine Ring

| Bioisostere | Key Property Change | Potential Advantage |

|---|---|---|

| Thiomorpholine | Increased lipophilicity; altered H-bond acceptance | May improve membrane permeability; could alter target binding specificity. |

| Piperazine | Introduction of a second basic nitrogen | Allows for additional substitutions to explore new interaction vectors. |

| Piperidine | Removal of the ring oxygen | Increased lipophilicity; loss of a hydrogen bond acceptor. |

Pharmacophore Elucidation and Mapping for Structural Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This model then serves as a template for designing new molecules with potentially higher affinity and selectivity.

Identification of Key Pharmacophoric Features of the Compound

For this compound, a pharmacophore model would likely identify several key features. The morpholine nitrogen would be a key hydrogen bond acceptor or, if protonated, a positive ionizable feature. The oxygen atom in the morpholine ring is also a hydrogen bond acceptor. The aromatic ring of the nitrophenoxy group would be classified as a hydrophobic or aromatic feature. The nitro group itself is a strong hydrogen bond acceptor and introduces specific electronic properties. The ether oxygen linking the propyl chain and the phenyl ring is another hydrogen bond acceptor. The flexible propyl chain allows these features to adopt various spatial arrangements to fit a target's binding site.

Design of Compound Analogs Based on Pharmacophore Models

Once a pharmacophore model is established, it can be used to guide the design of new analogs. For example, if the model indicates that a hydrogen bond donor is required at a certain position, analogs could be synthesized that incorporate such a group. The model can also be used to virtually screen large libraries of compounds to identify new chemical scaffolds that match the pharmacophoric features, potentially leading to the discovery of novel classes of active compounds.

Rational Design of Analogs Based on SAR Principles for Targeted Research Applications

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known active compounds to design more potent and selective molecules. This approach aims to optimize the interactions between a ligand and its receptor.

Computational Approaches to Guide SAR Studies

Computational chemistry plays a vital role in modern drug discovery by predicting how modifications to a molecule might affect its binding affinity and other properties. researchgate.net Techniques such as molecular docking could be used to simulate the binding of this compound and its analogs to the active site of a target protein. This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed. mdpi.com In a QSAR study, a statistical model is built to correlate the chemical properties of a series of compounds with their biological activities. This model can then be used to predict the activity of newly designed analogs before they are synthesized, saving time and resources. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. mdpi.com

Iterative Design and Synthesis Cycles for Optimized Analogues

The optimization of lead compounds in medicinal chemistry is a cyclical process involving the design, synthesis, and biological evaluation of new analogues. This iterative approach allows for the systematic exploration of the chemical space around a lead structure to identify key structural modifications that enhance potency, selectivity, and other desirable drug-like properties. In the context of analogues of this compound, this process targets three main structural components for modification: the morpholine ring, the propyl linker, and the 2-nitrophenoxy moiety.

The initial lead compound, this compound, serves as the starting point for these iterative cycles. Each cycle is designed to probe the structure-activity relationship (SAR) of a specific region of the molecule.

First Iteration: Modification of the 2-Nitrophenoxy Ring

The first cycle of analogue design and synthesis typically focuses on the aromatic ring, as substitutions on this moiety can significantly influence electronic properties and interactions with biological targets. The 2-nitro group is a strong electron-withdrawing group and a potential site for metabolic modification. Therefore, early iterations often explore the impact of varying the electronic nature and steric bulk of substituents on the phenyl ring.

A series of analogues would be synthesized where the nitro group is repositioned or replaced with other functional groups. For example, moving the nitro group from the ortho to the meta or para position can probe the spatial requirements of the target's binding pocket. Furthermore, replacing the nitro group with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can elucidate the importance of electronic effects on activity. Halogen substitutions are also commonly explored to modulate both steric and electronic properties.

The synthesis of these analogues can be achieved through nucleophilic aromatic substitution reactions between a substituted nitrophenol or other phenol (B47542) derivative and a suitable morpholinopropyl halide. The biological data from this first set of analogues provides crucial insights into the SAR of the phenoxy region, guiding the design of the next generation of compounds.

| Compound ID | R1 | R2 | R3 | Relative Activity |

| Lead | H | NO2 | H | 1.0 |

| Analog 1a | NO2 | H | H | 0.5 |

| Analog 1b | H | H | NO2 | 0.8 |

| Analog 1c | H | OCH3 | H | 0.3 |

| Analog 1d | H | CN | H | 1.2 |

| Analog 1e | H | Cl | H | 1.5 |

This table represents hypothetical data for illustrative purposes.

Second Iteration: Exploration of the Propyl Linker

Following the initial exploration of the aromatic ring, the second iterative cycle often focuses on the linker connecting the morpholine and phenoxy moieties. The three-carbon propyl linker in the lead compound provides a degree of conformational flexibility. Modifications to the linker's length, rigidity, and composition can have a significant impact on the compound's ability to adopt the optimal conformation for binding to its target.

In this cycle, analogues with shorter (ethyl) and longer (butyl, pentyl) alkyl chains would be synthesized to determine the optimal distance between the morpholine and phenoxy rings. Additionally, the introduction of conformational constraints, such as incorporating a double bond or a cyclic element within the linker, can be explored to reduce the entropic penalty of binding. The synthesis of these analogues would involve reacting the selected phenol with morpholine-containing alkyl halides of varying lengths or functionalities.

| Compound ID | Linker | Relative Activity |

| Lead | -(CH2)3- | 1.0 |

| Analog 2a | -(CH2)2- | 0.7 |

| Analog 2b | -(CH2)4- | 1.3 |

| Analog 2c | -CH2-CH=CH- | 0.9 |

This table represents hypothetical data for illustrative purposes.

Third Iteration: Modification of the Morpholine Ring

The morpholine ring is often included in drug candidates to improve physicochemical properties such as solubility and metabolic stability. researchgate.net The third iterative cycle would investigate the necessity of the morpholine moiety and explore potential replacements or substitutions. While the morpholine ring itself is generally considered a stable and beneficial feature, SAR studies may explore the impact of substitutions on the ring to probe for additional binding interactions. e3s-conferences.org

For instance, the introduction of small alkyl groups at the 2 or 3 positions of the morpholine ring can explore steric tolerance in the binding site. e3s-conferences.org Furthermore, bioisosteric replacement of the morpholine ring with other heterocyclic systems, such as piperidine, piperazine, or thiomorpholine, can be undertaken to fine-tune the basicity and lipophilicity of the molecule. enamine.netpharmaceutical-business-review.comenamine.net The synthesis of these analogues would require the use of appropriately substituted morpholines or alternative heterocyclic starting materials.

| Compound ID | Heterocycle | Relative Activity |

| Lead | Morpholine | 1.0 |

| Analog 3a | 2-Methylmorpholine | 1.1 |

| Analog 3b | Piperidine | 0.8 |

| Analog 3c | Thiomorpholine | 0.9 |

This table represents hypothetical data for illustrative purposes.